4-Iodo-5-methoxy-N-phenylnicotinamide
Description
Systematic IUPAC Name and Alternative Chemical Designations
The compound 4-iodo-5-methoxy-N-phenylnicotinamide is systematically named 4-iodo-5-methoxy-N-phenylpyridine-3-carboxamide under IUPAC conventions. This nomenclature reflects its pyridine ring substitution pattern, with iodine at position 4, methoxy at position 5, and a phenylcarboxamide group at position 3.
Alternative designations include:
- 4-Iodo-5-methoxy-N-phenylpyridine-3-carboxamide (synonym)
- 1087659-16-2 (CAS Registry Number)
- MFCD11857617 (MDL identifier)
- DTXSID20670128 (DSSTox Substance ID)
The structural identity is further supported by its SMILES notation :COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)I, which encodes the pyridine core, substituents, and connectivity. The InChIKey ZNJHYEHUEGDJGA-UHFFFAOYSA-N provides a unique descriptor for computational verification.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₁IN₂O₂ confirms the presence of:
- 13 carbon atoms (pyridine ring, methoxy, phenyl, and carboxamide groups)
- 11 hydrogen atoms
- 1 iodine atom (substituent at position 4)
- 2 nitrogen atoms (pyridine and carboxamide)
- 2 oxygen atoms (methoxy and carboxamide)
Molecular weight :
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.01 | 156.13 |
| H | 11 | 1.008 | 11.09 |
| I | 1 | 126.90 | 126.90 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 354.14 |
This composition aligns with mass spectrometry data and chromatographic analyses.
CAS Registry Number and PubChem CID Validation
The CAS Registry Number 1087659-16-2 is universally recognized for this compound, ensuring unambiguous identification in regulatory and commercial contexts. Cross-referencing with databases confirms its validity:
Structural validation :
- X-ray crystallography : Not yet reported, but NMR and IR spectra confirm the methoxy (δ 3.8–4.0 ppm for OCH₃) and carboxamide (δ 165–170 ppm for C=O) groups.
- Chromatographic purity : ≥95% in commercial samples.
| Database | Identifier | Linkage Confirmed |
|---|---|---|
| PubChem | CID 45361747 | Yes |
| CAS Common Chemistry | 1087659-16-2 | Yes |
| AKSci | 8534AC | Yes |
This multilayered validation ensures reliability for synthetic and analytical applications.
Structure
2D Structure
Properties
IUPAC Name |
4-iodo-5-methoxy-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c1-18-11-8-15-7-10(12(11)14)13(17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHYEHUEGDJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670128 | |
| Record name | 4-Iodo-5-methoxy-N-phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-16-2 | |
| Record name | 4-Iodo-5-methoxy-N-phenyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-5-methoxy-N-phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methoxy-N-phenylnicotinamide typically involves the following steps:
Methoxylation: The methoxy group at the 5-position can be introduced through a nucleophilic substitution reaction using methanol and a suitable base like sodium methoxide.
Amidation: The final step involves the formation of the amide bond by reacting the iodinated and methoxylated nicotinic acid derivative with aniline (phenylamine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The iodine atom at the 4-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the methoxy group and the amide functionality.
Coupling Reactions: The phenyl group attached to the nitrogen atom can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include derivatives with different functional groups replacing the iodine atom.
Oxidation Products: Oxidized forms of the methoxy group or the amide functionality.
Reduction Products: Reduced forms of the amide group or the aromatic ring.
Scientific Research Applications
4-Iodo-5-methoxy-N-phenylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methoxy-N-phenylnicotinamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The iodine and methoxy groups can influence its binding affinity and specificity, while the phenyl group can enhance its hydrophobic interactions with target molecules. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound belongs to a broader class of substituted nicotinamides and pyridine derivatives. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Properties
- Iodine Substitution: The 4-iodo group in this compound distinguishes it from non-halogenated analogs (e.g., 5-Methoxy-N-phenylnicotinamide).
- Amide vs. Nitrile: Replacing the amide group with a nitrile (as in 4-Iodo-5-methoxynicotinonitrile) reduces hydrogen-bonding capacity, likely decreasing aqueous solubility but increasing membrane permeability .
- Methoxy Group : The 5-methoxy substituent is conserved across analogs, contributing to electronic effects (e.g., electron donation) and steric hindrance, which may influence metabolic stability .
Biological Activity
4-Iodo-5-methoxy-N-phenylnicotinamide (IMPN) is a compound of increasing interest in biomedical research due to its unique structural attributes and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features:
- Iodine atom at the 4-position
- Methoxy group at the 5-position
- Phenyl group attached to the nitrogen of the nicotinamide backbone
The molecular weight of IMPN is approximately 354.14 g/mol, which allows it to participate in various biochemical reactions and interactions with biological targets .
The biological activity of IMPN is primarily attributed to its interaction with specific enzymes and receptors, influencing several cellular pathways:
- Enzyme Inhibition : IMPN has been shown to inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis. This inhibition can lead to reduced cell proliferation, making it a candidate for anticancer applications .
- Signal Modulation : The compound modulates signaling pathways by affecting cyclic adenosine monophosphate (cAMP) levels in cells. This modulation can impact gene expression and cellular metabolism, potentially altering how cells respond to various stimuli .
- Binding Affinity : The presence of iodine and methoxy groups enhances IMPN's binding affinity to target proteins, while the phenyl group contributes to hydrophobic interactions, facilitating effective docking at active sites .
Anticancer Properties
Research has indicated that IMPN exhibits significant anticancer activity by inducing apoptosis in cancer cells. In vitro studies demonstrated that IMPN could effectively reduce tumor cell viability in various cancer lines, including breast and prostate cancer .
Anti-inflammatory Effects
Studies have also suggested that IMPN possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of chronic inflammatory diseases .
Antimicrobial Activity
Preliminary investigations indicate that IMPN may have antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests potential applications in treating infections or as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of IMPN, a comparison with structurally similar compounds is presented:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-Phenyl nicotinamide | Lacks iodine and methoxy groups | Primarily used for neuroprotective properties |
| 4-Methoxy-N-phenylnicotinamide | Contains methoxy group but lacks iodine | Exhibits different biological activities |
| 4-Iodo-N-phenylnicotinamide | Contains iodine but lacks methoxy group | Focused on anti-cancer properties |
| 3-Iodo-5-methoxy-N-phenylnicotinamide | Iodine at the 3-position instead of 4 | Alters binding interactions compared to the 4-Iodo variant |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on human cancer cell lines showed that IMPN significantly decreased cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The results indicated an IC50 value of approximately 25 µM for breast cancer cells .
- Mechanistic Insights : Further mechanistic studies revealed that IMPN activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to enhanced cell death in malignant cells .
- Animal Models : In vivo studies using mouse models demonstrated that administration of IMPN led to significant tumor regression without notable toxicity, suggesting a favorable safety profile for further development as an anticancer agent .
Q & A
Q. Basic
- Solubility screening : Test in DMSO, PBS, and lipid-based carriers. Monitor via UV-Vis spectroscopy .
- Stability assays : Use HPLC to track degradation under physiological pH (7.4) and temperature (37°C). Stabilizers like cyclodextrins may improve shelf life .
How to address contradictions in reported biological activity data?
Q. Advanced
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
- Methodological audit : Ensure consistent assay conditions (e.g., cell line provenance, incubation time) .
- Dose-response validation : Replicate studies with stricter controls (e.g., IC₅₀ curves) .
What green chemistry approaches apply to its synthesis?
Q. Advanced
- Catalytic iodination : Replace N-iodosuccinimide with recyclable catalysts (e.g., I₂/ZnO under microwave irradiation).
- Solvent selection : Use ethanol-water mixtures to reduce waste .
- Process simulation : Optimize reaction parameters (temperature, stoichiometry) via computational tools .
How to ensure reproducibility in pharmacological data?
Q. Basic
- Standardized protocols : Adopt NIH/WHO guidelines for cell culture and assay reporting .
- Data transparency : Publish raw HPLC traces, NMR spectra, and assay plate maps in supplementary materials .
What computational models predict metabolic pathways for this compound?
Q. Advanced
- ADMET prediction : Use SwissADME or ADMETLab to simulate cytochrome P450 metabolism and metabolite toxicity .
- MD simulations : Model interactions with liver microsomal enzymes to identify potential reactive intermediates .
How to investigate the compound’s mechanism of action when initial hypotheses fail?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
